molecular formula C17H20F3N3O3 B12156389 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one

5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one

Katalognummer: B12156389
Molekulargewicht: 371.35 g/mol
InChI-Schlüssel: QICGNVXXGOKOJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one is a complex organic compound with a unique structure that combines a dihydrofuran ring with a piperazine moiety and a trifluoromethyl-substituted pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one typically involves multiple steps:

    Formation of the dihydrofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the dihydrofuran ring.

    Attachment of the trifluoromethyl-substituted pyridine: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of furan derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its piperazine moiety is particularly interesting for its potential binding to various receptors and enzymes.

Medicine

In medicinal chemistry, 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one can be explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly for targeting central nervous system disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the trifluoromethyl and piperazine groups.

Wirkmechanismus

The mechanism of action of 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: The parent compound.

    5,5-dimethyl-4-({4-[5-(methyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: A similar compound with a methyl group instead of a trifluoromethyl group.

    5,5-dimethyl-4-({4-[5-(chloromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: A similar compound with a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound makes it unique compared to its analogs. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of compounds, which can lead to improved pharmacokinetic and pharmacodynamic properties.

Eigenschaften

Molekularformel

C17H20F3N3O3

Molekulargewicht

371.35 g/mol

IUPAC-Name

5,5-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]oxolan-2-one

InChI

InChI=1S/C17H20F3N3O3/c1-16(2)12(9-14(24)26-16)15(25)23-7-5-22(6-8-23)13-4-3-11(10-21-13)17(18,19)20/h3-4,10,12H,5-9H2,1-2H3

InChI-Schlüssel

QICGNVXXGOKOJL-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.